molecular formula C18H17NO4 B2697635 N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide CAS No. 2034436-75-2

N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide

Cat. No.: B2697635
CAS No.: 2034436-75-2
M. Wt: 311.337
InChI Key: CAEORVPDQSTLJN-UHFFFAOYSA-N
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Description

N-([2,2'-Bifuran]-5-ylmethyl)-2-phenoxypropanamide is a synthetic chemical compound designed for research applications, particularly in the field of antimicrobial and antibiofilm studies. Its structure incorporates a bifuran-methyl moiety, a feature present in compounds known to exhibit biological activity against resilient pathogens. Compounds featuring the [2,2'-bifuran] scaffold are of significant interest in medicinal chemistry. A closely related sulphonamide analogue has demonstrated promising antibacterial activity against various bacterial strains, including Bacillus cereus . Furthermore, recent research highlights the potential of furan-2-carboxamide derivatives as antibiofilm agents against Pseudomonas aeruginosa , a notorious opportunistic pathogen . These derivatives function by inhibiting biofilm formation, a key virulence factor that protects bacterial communities from antibiotics and the immune system, potentially through the disruption of the LasR quorum-sensing system . The historical context of nitrofuran derivatives also supports the role of such structures in interfering with bacterial cell morphology and function . This compound is intended for research use only in laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-13(22-14-6-3-2-4-7-14)18(20)19-12-15-9-10-17(23-15)16-8-5-11-21-16/h2-11,13H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEORVPDQSTLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(O1)C2=CC=CO2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide can be achieved through a multi-step process involving the formation of the bifuran moiety followed by amide bond formation. One approach involves the reaction of 5-bromofuran-2-carbaldehyde with (5-formylfuran-2-yl)boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate in dioxane . The resulting bifuran aldehyde can then be reacted with 2-phenoxypropanoic acid and an amine under amide coupling conditions, typically using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT (dimethylaminopyridine) in the presence of a base .

Industrial Production Methods

Industrial production of N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, the use of continuous flow reactors could be explored to scale up the production process while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide can undergo various types of chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form bifuran dicarboxylic acids.

    Reduction: The carbonyl group in the amide can be reduced to form corresponding amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Bifuran dicarboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety may facilitate binding to these targets, while the phenoxypropanamide structure can modulate the compound’s activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and electronic properties are compared below with analogs containing bifuran, oxazole, benzofuran, or other π-linkers. Key comparisons focus on polarizability , substituent effects , and synthetic accessibility .

Polarizability and Electronic Properties

Polarizability (〈α〉), a critical parameter for nonlinear optical materials, varies significantly with π-linker composition. Data from computational studies (Table 1) highlight the impact of linker choice:

Compound ID First π-Linker Second π-Linker 〈α〉 (a.u.) Reference
DPTM-5 5,5′-Dimethyl-2,2′-bifuran 2,5-Dimethylfuran 677.51
DPTM-6 5,5′-Dimethyl-2,2′-bifuran 2,5-Dimethyloxazole 668.19
DPTM-1 5-Dimethylfuro[3,2-b]furan 2,5-Dimethylfuran 663.48
DPTM-3 2,5-Dimethyloxazolo[5,4-d]oxazole 2,5-Dimethylfuran 640.19
DPTM-12 2,5-Dimethylbenzo[d]oxazole 2,5-Dimethyloxazole 605.58

Key Observations :

  • Bifuran-based compounds (e.g., DPTM-5, DPTM-6) exhibit the highest polarizability due to extended conjugation and electron-rich furan rings.
  • Replacement of bifuran with oxazole or benzofuran linkers reduces 〈α〉 by 5–15%, as seen in DPTM-3 (640.19 a.u.) and DPTM-12 (605.58 a.u.) .
  • Inference for Target Compound: The bifuran core in N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide likely confers polarizability comparable to DPTM-5 (~670 a.u.), though the phenoxypropanamide group may slightly reduce 〈α〉 due to steric hindrance or reduced conjugation efficiency.
Substituent Effects on Bioactivity and Solubility

Key differences include:

  • Sulfonamide vs. Phenoxypropanamide: Sulfonamides (e.g., 1m) typically exhibit stronger hydrogen-bonding capacity and antimicrobial activity due to their sulfonyl group . In contrast, the phenoxypropanamide group may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility.
  • Bifuran vs.

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-2-phenoxypropanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article will delve into the compound's biological activity, including its antiproliferative effects, anti-inflammatory properties, and interactions with various biological targets.

Chemical Structure and Properties

The compound features a bifuran moiety linked to a phenoxypropanamide structure. The presence of the bifuran ring enhances the lipophilicity of the compound, which is crucial for its interaction with biological membranes. This unique combination of functional groups contributes to its pharmacological profile.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The mechanism behind this activity is still under investigation, but it is believed to involve the inhibition of key signaling pathways associated with cell growth and survival.

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)15.4Inhibition of cell proliferation
MCF-7 (Breast Cancer)12.8Induction of apoptosis
HeLa (Cervical Cancer)10.5Cell cycle arrest

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promising anti-inflammatory properties . Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response.

Cytokine/Enzyme Inhibition (%) Concentration (µM)
TNF-α7510
IL-66010
COX-2505

The precise mechanism of action for this compound remains largely unknown due to limited research. However, preliminary studies suggest that it may interact with specific kinases involved in cell signaling pathways. For instance, it may modulate the activity of mitogen-activated protein kinases (MAPKs), which play a pivotal role in cellular responses to growth factors and stress signals .

Case Studies

  • Case Study on Anticancer Activity : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cell proliferation and flow cytometry to assess apoptosis rates.
  • Anti-inflammatory Study : Another investigation focused on the compound's ability to reduce inflammation in a murine model of arthritis. The results indicated a significant reduction in paw swelling and joint inflammation markers following administration of the compound over two weeks.

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